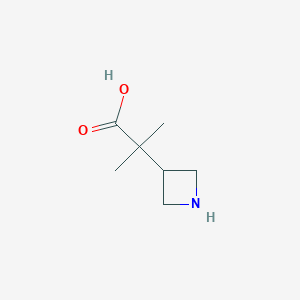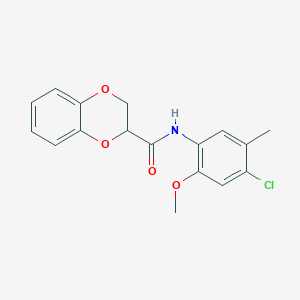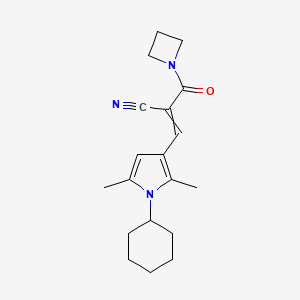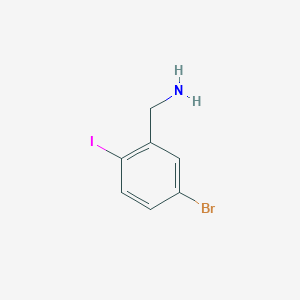![molecular formula C18H18N2O4S2 B2477978 N-(4-éthoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895442-87-2](/img/structure/B2477978.png)
N-(4-éthoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Applications De Recherche Scientifique
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has several scientific research applications:
Mécanisme D'action
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound exhibits potent antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The compound interacts with its targets, creating pores in the bacterial cell membranes .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial cells, leading to their death . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells . .
Result of Action
The result of the compound’s action is the death of bacterial cells. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Analyse Biochimique
Biochemical Properties
Compounds with a benzothiazole ring have been found to exhibit antimicrobial, antifungal, and anti-tubercular activities
Cellular Effects
Some benzothiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria
Méthodes De Préparation
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Comparaison Avec Des Composés Similaires
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide can be compared with other benzothiazole derivatives, such as:
- N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-2-tosylacetamide
- N-(4-isopropylbenzo[d]thiazol-2-yl)-2-tosylacetamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties . N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to other derivatives.
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-26(22,23)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCWQVOHUNDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)
![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2477904.png)
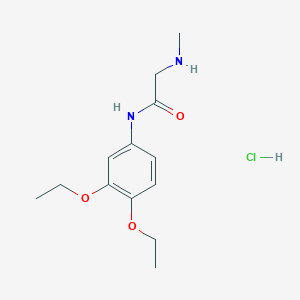

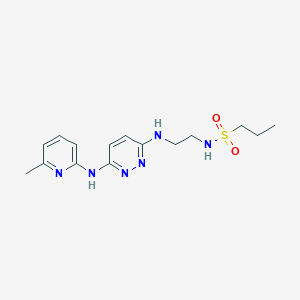
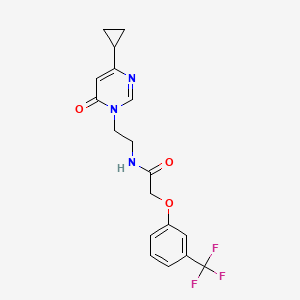
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)
